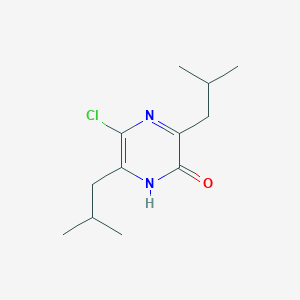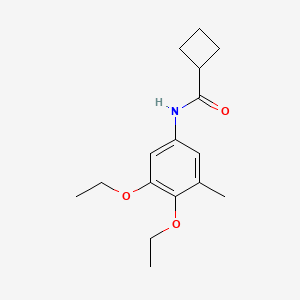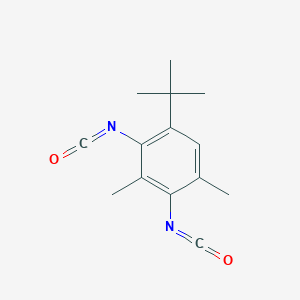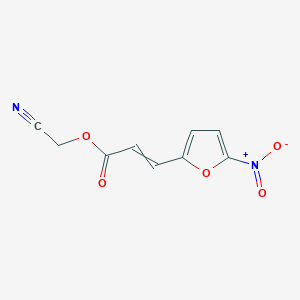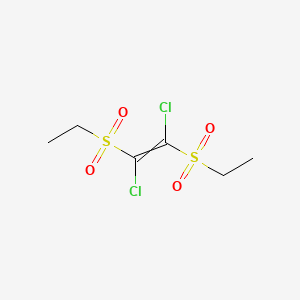
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is an organochlorine compound with the molecular formula C6H10Cl2O4S2. This compound is characterized by the presence of two chlorine atoms and two ethylsulfonyl groups attached to an ethene backbone. It is a colorless liquid with a distinct chemical structure that makes it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene typically involves the chlorination of ethene derivatives followed by sulfonation. One common method includes the reaction of ethene with chlorine gas in the presence of a catalyst such as iron(III) chloride to form 1,2-dichloroethane. This intermediate is then reacted with ethylsulfonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and sulfonation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the compound. Safety measures are crucial due to the handling of chlorine gas and sulfonyl chlorides, which are hazardous.
Chemical Reactions Analysis
Types of Reactions
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or amines in organic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of ethylsulfonyl ethane derivatives.
Substitution: Formation of substituted ethene derivatives with various functional groups.
Scientific Research Applications
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene has diverse applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of 1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene involves its interaction with nucleophiles due to the presence of electrophilic chlorine atoms. The ethylsulfonyl groups enhance the compound’s reactivity by stabilizing the transition state during chemical reactions. Molecular targets include enzymes and proteins with nucleophilic active sites, leading to potential inhibition or modification of their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A simpler compound with only two chlorine atoms attached to an ethane backbone.
1,2-Dichloro-1,2-bis(methylsulfonyl)ethene: Similar structure but with methylsulfonyl groups instead of ethylsulfonyl groups.
1,2-Dichloro-1,2-bis(phenylsulfonyl)ethene: Contains phenylsulfonyl groups, making it bulkier and more hydrophobic.
Uniqueness
1,2-Dichloro-1,2-bis(ethylsulfonyl)ethene is unique due to the presence of ethylsulfonyl groups, which provide a balance between hydrophilicity and hydrophobicity. This makes it versatile in various chemical reactions and applications, distinguishing it from its simpler or bulkier analogs.
Properties
CAS No. |
90429-52-0 |
|---|---|
Molecular Formula |
C6H10Cl2O4S2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
1,2-dichloro-1,2-bis(ethylsulfonyl)ethene |
InChI |
InChI=1S/C6H10Cl2O4S2/c1-3-13(9,10)5(7)6(8)14(11,12)4-2/h3-4H2,1-2H3 |
InChI Key |
RFRCPJCOFFSZPH-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C(=C(S(=O)(=O)CC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


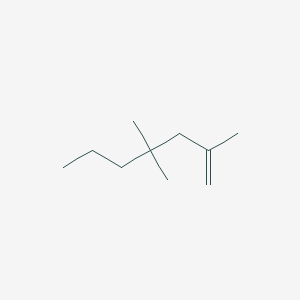
![Trimethyl{[1-(trimethylsilyl)hept-1-en-2-yl]oxy}silane](/img/structure/B14355645.png)
![N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide](/img/structure/B14355651.png)
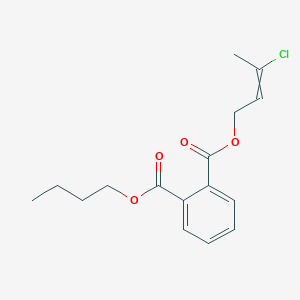
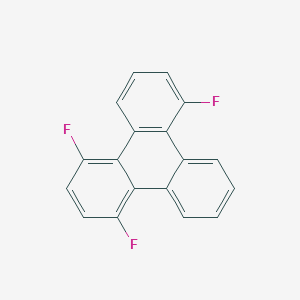
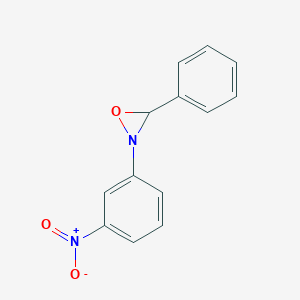
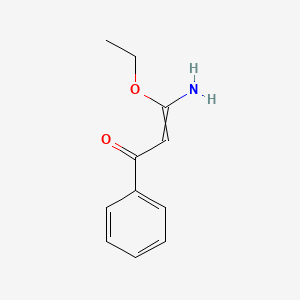
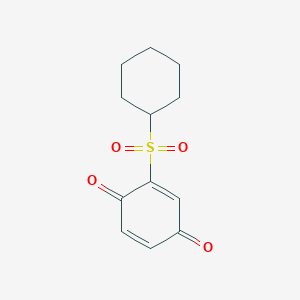
![N-Methyl-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14355696.png)
![3,8-Dimethylpyrazino[2,3-f]quinoxaline](/img/structure/B14355702.png)
